molecular formula C9H20 B1361372 2,5-Dimethylheptane CAS No. 2216-30-0

2,5-Dimethylheptane

Cat. No.: B1361372
CAS No.: 2216-30-0
M. Wt: 128.25 g/mol
InChI Key: HQZHQNKZOYIKQC-UHFFFAOYSA-N
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Description

2,5-Dimethylheptane is an organic compound belonging to the class of alkanes. It is a branched hydrocarbon with the molecular formula C₉H₂₀. This compound is characterized by the presence of two methyl groups attached to the second and fifth carbon atoms of the heptane chain. It is a colorless liquid at room temperature and is primarily used in organic synthesis and as a reference standard in various analytical techniques.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethylheptane can be achieved through several methods, including:

    Alkylation of Heptane: One common method involves the alkylation of heptane with methylating agents such as methyl iodide in the presence of a strong base like sodium amide.

    Catalytic Hydrogenation: Another method includes the catalytic hydrogenation of 2,5-dimethylheptene using hydrogen gas and a metal catalyst such as palladium on carbon.

Industrial Production Methods: In an industrial setting, this compound can be produced through:

    Petrochemical Processes: Fractional distillation of crude oil followed by catalytic reforming to obtain branched alkanes.

    Chemical Synthesis: Large-scale chemical synthesis involving the alkylation of linear alkanes with appropriate alkylating agents under controlled conditions.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethylheptane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding alcohols, ketones, or carboxylic acids using oxidizing agents like potassium permanganate or chromic acid.

    Halogenation: It reacts with halogens such as chlorine or bromine to form halogenated derivatives under UV light or in the presence of a catalyst.

    Substitution: It can undergo substitution reactions with halogens or other nucleophiles to form substituted products.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Halogenation: Chlorine or bromine in the presence of UV light.

    Substitution: Halogens or nucleophiles in the presence of a catalyst.

Major Products Formed:

    Oxidation: Alcohols, ketones, or carboxylic acids.

    Halogenation: Halogenated alkanes.

    Substitution: Substituted alkanes.

Scientific Research Applications

2,5-Dimethylheptane has several applications in scientific research, including:

    Chemistry: Used as a reference standard in gas chromatography and mass spectrometry for the analysis of complex mixtures.

    Biology: Studied for its potential effects on biological systems and its role as a model compound in biochemical research.

    Medicine: Investigated for its potential use in drug delivery systems and as a solvent in pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 2,5-Dimethylheptane involves its interaction with molecular targets and pathways in chemical reactions. As an alkane, it primarily undergoes reactions through free radical mechanisms, especially in halogenation and oxidation processes. The presence of methyl groups at specific positions influences its reactivity and the formation of intermediates during these reactions.

Comparison with Similar Compounds

  • 2,2-Dimethylheptane
  • 3,3-Dimethylheptane
  • 2,4-Dimethylheptane

Comparison: 2,5-Dimethylheptane is unique due to the specific positioning of its methyl groups, which affects its physical and chemical properties. Compared to other dimethylheptanes, it may exhibit different boiling points, melting points, and reactivity patterns. For instance, the placement of methyl groups can influence the steric hindrance and the stability of reaction intermediates, making this compound distinct in its behavior in various chemical reactions.

Properties

IUPAC Name

2,5-dimethylheptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20/c1-5-9(4)7-6-8(2)3/h8-9H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQZHQNKZOYIKQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70862874
Record name 2,5-Dimethylheptane
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Molecular Weight

128.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; [Chem Service MSDS]
Record name 2,5-Dimethylheptane
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CAS No.

2216-30-0
Record name Heptane, 2,5-dimethyl-
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Record name 2,5-Dimethylheptane
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Record name Heptane, 2,5-dimethyl-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of identifying 2,5-Dimethylheptane in biological and chemical contexts?

A1: The presence of this compound has been observed in diverse scientific studies, highlighting its relevance across disciplines. In a study focusing on the biodegradation of short-chain chlorinated paraffins (SCCPs) by Escherichia coli strain 2, this compound was identified as one of the main degradation products . This finding suggests a potential biodegradation pathway of SCCPs involving the cleavage of C-Cl and C-C bonds, ultimately leading to the formation of shorter-chain alkanes like this compound. Furthermore, in the realm of fuel technology, researchers investigating the catalytic isomerization of paraffin base hydrocarbons identified this compound as a constituent of the C-9 isomers produced during the process . This highlights its potential relevance in the optimization of fuel properties. Finally, this compound was also found in the essential oil of Bryophyllum pinnatum leaves , indicating its presence in natural plant extracts and potential contributions to their biological activities.

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